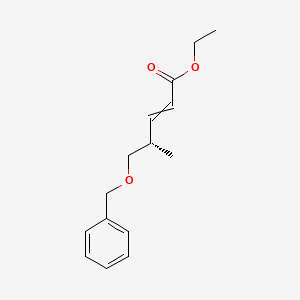
Ethyl (4S)-5-(benzyloxy)-4-methylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4S)-5-(benzyloxy)-4-methylpent-2-enoate is an organic compound that belongs to the class of esters It features a benzyloxy group attached to a pent-2-enoate backbone, with a specific stereochemistry at the 4th carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4S)-5-(benzyloxy)-4-methylpent-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method includes the use of triethylamine to mediate the esterification reaction between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using flow microreactor systems. These systems offer efficient, versatile, and sustainable methods for the synthesis of esters, including this compound . The use of flow microreactors allows for better control over reaction conditions and improved yields.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4S)-5-(benzyloxy)-4-methylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl (4S)-5-(benzyloxy)-4-methylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (4S)-5-(benzyloxy)-4-methylpent-2-enoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways .
Comparación Con Compuestos Similares
Ethyl (4S)-5-(benzyloxy)-4-methylpent-2-enoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the pent-2-enoate backbone and specific stereochemistry.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Benzyl acetate: Contains a benzyl group but lacks the pent-2-enoate backbone and specific stereochemistry.
Propiedades
Número CAS |
192388-25-3 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
ethyl (4S)-4-methyl-5-phenylmethoxypent-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-3-18-15(16)10-9-13(2)11-17-12-14-7-5-4-6-8-14/h4-10,13H,3,11-12H2,1-2H3/t13-/m0/s1 |
Clave InChI |
FDXBHIQEVCGYKB-ZDUSSCGKSA-N |
SMILES isomérico |
CCOC(=O)C=C[C@H](C)COCC1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C=CC(C)COCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



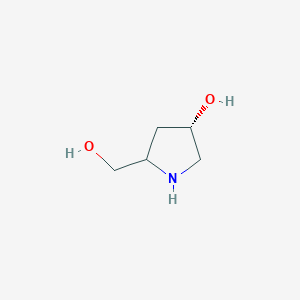
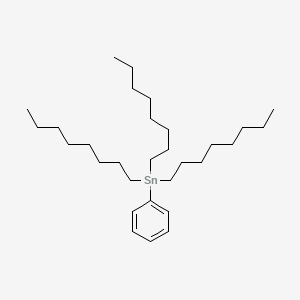
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
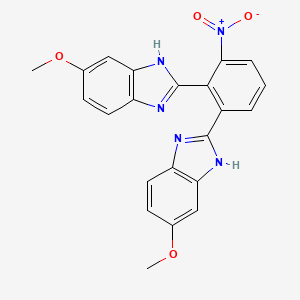
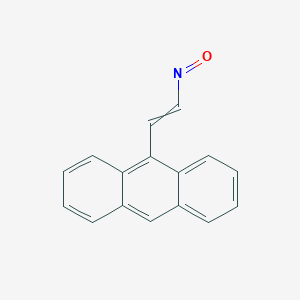
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
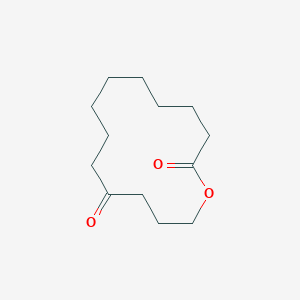
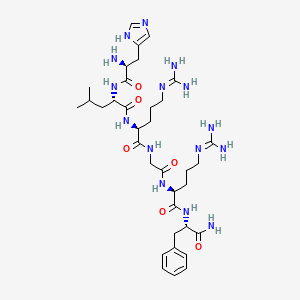
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)

silane](/img/structure/B12552985.png)
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
